1,4-Bis(triethoxysilyl)benzene

Catalog No.
S730127
CAS No.
2615-18-1
M.F
C18H34O6Si2
M. Wt
402.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Bis(triethoxysilyl)benzene

CAS Number

2615-18-1

Product Name

1,4-Bis(triethoxysilyl)benzene

IUPAC Name

triethoxy-(4-triethoxysilylphenyl)silane

Molecular Formula

C18H34O6Si2

Molecular Weight

402.6 g/mol

InChI

InChI=1S/C18H34O6Si2/c1-7-19-25(20-8-2,21-9-3)17-13-15-18(16-14-17)26(22-10-4,23-11-5)24-12-6/h13-16H,7-12H2,1-6H3

InChI Key

YYJNCOSWWOMZHX-UHFFFAOYSA-N

SMILES

CCO[Si](C1=CC=C(C=C1)[Si](OCC)(OCC)OCC)(OCC)OCC

Canonical SMILES

CCO[Si](C1=CC=C(C=C1)[Si](OCC)(OCC)OCC)(OCC)OCC

Precursor for Periodic Mesoporous Organosilicas (PMOs)

1,4-Bis(triethoxysilyl)benzene (BTEB) finds extensive use as a precursor in the synthesis of various periodic mesoporous organosilicas (PMOs) [, , , , , ]. PMOs are a class of ordered materials with a network of interconnected pores ranging from 2 to 50 nanometers. These materials exhibit unique properties like high surface area, tunable pore size and framework functionality, making them attractive for various applications in catalysis, separation, drug delivery, and sensing.

1,4-Bis(triethoxysilyl)benzene is a silicon-based organic compound characterized by its molecular formula C₁₈H₃₄O₆Si₂ and a molecular weight of 402.64 g/mol. This compound features two triethoxysilyl groups attached to a benzene ring at the para positions, which significantly enhances its reactivity and functional versatility in various chemical processes . It is known for its hydrolytic sensitivity, reacting slowly with moisture and water, which makes it useful in the formation of phenylene-bridged silica with ordered pore walls .

BTSEB does not have a direct biological role. However, its mechanism of action in material science applications involves hydrolysis and condensation reactions. Upon exposure to water, the ethoxy groups are converted to silanol groups, which can react with each other or with other functional groups to form crosslinked siloxane networks. These networks are responsible for the unique properties of the resulting hybrid materials [].

BTSEB is considered a mild irritant and may cause skin and eye irritation upon contact. It is also flammable and should be handled with appropriate precautions [].

  • Toxicity: Data on specific toxicity is limited, but caution is advised due to its irritant properties [].
  • Flammability: Flash point is around 110 °C [].
, particularly in palladium-catalyzed cross-coupling reactions. This reactivity is attributed to the presence of silicon atoms that can form covalent bonds with other elements and compounds . Additionally, it can undergo sulfonation to produce sulfonic acid groups, enhancing its proton-conducting properties when used in sol-gel membranes .

Several synthesis methods exist for 1,4-bis(triethoxysilyl)benzene:

  • Sol-Gel Process: This method involves the hydrolysis and condensation of triethoxysilane precursors to form silicate networks. By controlling the reaction conditions, 1,4-bis(triethoxysilyl)benzene can be incorporated into these networks.
  • Cross-Coupling Reactions: The compound can be synthesized through palladium-catalyzed cross-coupling reactions involving appropriate aryl halides and triethoxysilanes. This method allows for the introduction of functional groups that can enhance its reactivity and utility in materials science .

1,4-Bis(triethoxysilyl)benzene has various applications across different fields:

  • Material Science: It is utilized in the production of silica-based materials with ordered pore structures, which are important for catalysis and adsorption applications .
  • Electrochemistry: The compound is employed in the development of proton-conducting membranes for fuel cells due to its ability to form sulfonic acid groups upon modification .
  • Surface Modification: It can be used as a coupling agent to improve the adhesion between inorganic substrates and organic polymers.

Interaction studies involving 1,4-bis(triethoxysilyl)benzene primarily focus on its chemical reactivity with other compounds. Research indicates that it can effectively participate in cross-coupling reactions with various electrophiles under palladium catalysis . Additionally, studies on its sulfonated derivatives suggest potential interactions with protons, enhancing their conductivity in membrane applications .

1,4-Bis(triethoxysilyl)benzene shares structural similarities with several other compounds. Here are some comparable compounds along with their unique characteristics:

Compound NameStructure TypeUnique Characteristics
1,3-Bis(triethoxysilyl)benzenePara-substituted benzeneDifferent substitution pattern affecting reactivity
TriethoxysilaneSimple silaneLacks aromaticity; primarily used as a coupling agent
1,4-Bis(trimethoxysilyl)benzeneSimilar structureUses methoxy groups instead of ethoxy; different solubility properties
PhenyltriethoxysilaneMonosubstituted phenylLess complex than 1,4-bis(triethoxysilyl)benzene; used for surface modification

The uniqueness of 1,4-bis(triethoxysilyl)benzene lies in its dual triethoxysilyl functionality on a benzene ring which enhances its reactivity and application potential compared to simpler silanes or differently substituted compounds.

Wikipedia

1,4-Bis(triethoxysilyl)benzene

Dates

Modify: 2023-08-15

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